molecular formula C12H12F3NO B13966508 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone

1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone

Cat. No.: B13966508
M. Wt: 243.22 g/mol
InChI Key: DRYJXCMEIAYMSD-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl ketone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 1-(4-(Trifluoromethyl)phenyl)ethanone
  • 1-(4-(Cyclopropyl)phenyl)ethanone
  • 1-(4-(Trifluoromethoxy)phenyl)ethanone

Uniqueness: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

1-[4-[cyclopropyl(trifluoromethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H12F3NO/c1-8(17)9-2-4-10(5-3-9)16(11-6-7-11)12(13,14)15/h2-5,11H,6-7H2,1H3

InChI Key

DRYJXCMEIAYMSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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